molecular formula C21H20N4O4 B14102996 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14102996
M. Wt: 392.4 g/mol
InChI Key: KWXGOYXYDBSQFA-UHFFFAOYSA-N
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Description

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-containing compounds: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Quinazoline derivatives: These compounds have a quinazoline core and are studied for their potential therapeutic effects.

Uniqueness

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C21H20N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h4-11H,3,12-13H2,1-2H3

InChI Key

KWXGOYXYDBSQFA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC

Origin of Product

United States

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